molecular formula C15H12N4O3 B2788445 3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one CAS No. 1448043-86-4

3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2788445
CAS No.: 1448043-86-4
M. Wt: 296.286
InChI Key: NNBFHKDMRLSQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one is a synthetic heterocyclic compound of high interest in medicinal chemistry and drug discovery research. This molecule features a benzo[d]oxazol-2(3H)-one scaffold linked to a 5H-pyrrolo[3,4-d]pyrimidine core, a structure known to be a key synthetic intermediate in the preparation of biologically active molecules . Pyrrolo[2,3-d]pyrimidine derivatives, which are structurally related, have been identified as key intermediates in the synthesis of established chemotherapeutic agents such as Pemetrexed , and are also explored as scaffolds for Janus kinase (JAK) inhibitors for potential treatment of immune-mediated diseases . Furthermore, such fused heterocyclic systems are frequently investigated as allosteric modulators for various receptors, including the muscarinic acetylcholine receptor . The presence of multiple nitrogen-containing heterocycles in its structure makes it a valuable template for designing novel enzyme inhibitors and receptor ligands. Researchers can utilize this compound in high-throughput screening campaigns, target identification studies, and as a building block for the development of potential therapeutics in areas such as oncology, immunology, and neuroscience. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O3/c20-14(18-6-10-5-16-9-17-11(10)7-18)8-19-12-3-1-2-4-13(12)22-15(19)21/h1-5,9H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBFHKDMRLSQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach includes the condensation of appropriate aldehydes with amines to form intermediate Schiff bases, followed by cyclization reactions under controlled conditions. The specific reagents and conditions used can vary, but generally involve acidic or basic catalysts and moderate temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound might leverage optimized synthetic routes to ensure cost-effectiveness and scalability. Large-scale synthesis would prioritize reaction conditions that minimize by-products and facilitate easier purification processes, often employing continuous flow reactors or automated synthesis systems for consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

  • Oxidation: : Using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

  • Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Reactions with halides or other electrophiles, facilitated by catalysts like copper or palladium.

Common Reagents and Conditions

  • Oxidation: : Performed in solvents like acetic acid or ethanol, often at elevated temperatures (50-80°C).

  • Reduction: : Typically conducted in inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions, with reactions running at room temperature to mild heating.

  • Substitution: : Often involves reflux conditions in organic solvents like tetrahydrofuran or dichloromethane, with the reaction times varying from several hours to overnight.

Major Products

The reactions typically yield derivatives of the original compound, with modifications occurring at specific sites on the benzooxazole or pyrrolopyrimidine rings, depending on the nature of the reagents and conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules, aiding in the development of novel materials with specific properties.

Biology

Biologically, it is investigated for its potential interactions with enzymes and receptors, providing insights into cellular processes and signaling pathways.

Medicine

Medically, researchers explore its potential as a therapeutic agent, evaluating its effects on various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals, leveraging its unique structural features to impart desired properties to final products.

Mechanism of Action

3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. These interactions may inhibit or activate biological pathways, altering cellular functions. Detailed studies on its binding affinity and specificity help elucidate the precise mechanisms by which it influences biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related molecules from the provided evidence:

Key Findings

In contrast, the pyrazolo[4,3-c]pyridine derivative () achieved a higher yield (84%) using Procedure A, indicating that electron-rich aromatic systems may stabilize intermediates during cyclization .

Structural and Functional Insights: The pyrrolopyrimidine group in the target compound distinguishes it from piperazine-linked analogs (). This bicyclic system may enhance binding to ATP pockets in kinases compared to monocyclic piperazine derivatives, as seen in kinase inhibitors like imatinib . The benzoxazolone core in all compounds provides rigidity and hydrogen-bonding capacity.

Biological Relevance: Piperazine-linked benzoxazolones () are hypothesized to act as bivalent ligands, bridging two receptor sites. The target compound’s pyrrolopyrimidine group may instead enable single-site binding with higher specificity . Patent data () highlight benzoxazolyl-pyridopyrimidinones as kinase inhibitors, suggesting that the target compound’s hybrid structure could similarly target PI3K or mTOR pathways .

Research Implications

  • The target compound’s unique structure positions it as a candidate for kinase inhibitor optimization , leveraging the pyrrolopyrimidine group’s ATP-binding affinity and the benzoxazolone’s metabolic stability.
  • Comparative studies with ’s piperazine derivatives could clarify whether the pyrrolopyrimidine substituent improves selectivity or potency .
  • Further in vitro assays (e.g., enzymatic inhibition, cytotoxicity) are needed to validate hypotheses derived from structural analogs in and .

Biological Activity

3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C15H12N4O3
  • Molecular Weight : 296.28 g/mol
  • CAS Number : 1448043-86-4

The compound exhibits various biological activities primarily through its interaction with specific biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : It has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Studies have shown that derivatives of pyrrolopyrimidine compounds can exhibit selective COX-II inhibition, suggesting that similar mechanisms may apply to this compound .
  • Anticancer Activity : The compound has demonstrated potential as an anticancer agent by targeting oncogenic pathways. Research indicates that related pyrrolopyrimidine derivatives can induce apoptosis in cancer cells by modulating BCL6, a transcriptional repressor involved in lymphoid malignancies .
  • Antimicrobial Properties : Some studies suggest that compounds with similar structures possess antimicrobial activity, although specific data on this compound is limited.

Biological Activity Data

The biological activity of 3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one can be summarized in the following table:

Activity Type Observed Effects Reference
COX-II InhibitionIC50 values indicating potent inhibition
Anticancer ActivityInduces apoptosis in cancer cell lines
Antimicrobial ActivityPotential activity against bacterial strainsLimited data

Case Studies

  • COX-II Selectivity Study : A series of experiments demonstrated that derivatives similar to 3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one exhibited selective COX-II inhibition with minimal ulcerogenic effects compared to traditional NSAIDs like Celecoxib. The most potent derivative showed an IC50 value of 0.52 μM against COX-II, indicating a promising therapeutic profile for inflammatory conditions .
  • Cancer Cell Apoptosis Induction : In vitro studies involving various cancer cell lines revealed that the compound could induce significant apoptosis, with mechanisms linked to the modulation of BCL6 activity. This was evidenced by reduced cell viability and increased markers of apoptosis in treated cells .

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing 3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)benzo[d]oxazol-2(3H)-one, and how can they be methodologically addressed?

  • Answer : The synthesis of this compound involves multi-step reactions with sensitive functional groups (e.g., oxazolone and pyrrolopyrimidine). Key challenges include controlling regioselectivity during cyclization and minimizing side reactions. Methodological solutions:

  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and improve reaction homogeneity .
  • Optimize temperature gradients (e.g., 60–80°C) to balance reaction speed and byproduct formation .
  • Employ chromatographic purification (e.g., silica gel or HPLC) to isolate high-purity products, with yield optimization via recrystallization in ethanol/water mixtures .

Q. Which spectroscopic and analytical techniques are most reliable for structural confirmation of this compound?

  • Answer : A combination of techniques is required due to the compound’s structural complexity:

  • NMR : 1H and 13C NMR to confirm proton environments and carbon frameworks, particularly distinguishing oxazolone and pyrrolopyrimidine protons .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
  • IR Spectroscopy : Identify carbonyl stretches (C=O) in oxazolone (1700–1750 cm⁻¹) and pyrrolopyrimidine (1650–1680 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

  • Answer : Contradictions often arise from variations in assay conditions or cellular models. Methodological strategies:

  • Standardized Assay Design : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency .
  • Statistical Analysis : Apply ANOVA or mixed-effects models to account for variability in biological replicates .
  • Mechanistic Follow-Up : Validate target engagement using techniques like thermal shift assays or SPR to confirm binding affinity independent of cellular context .

Q. What computational approaches are recommended to study structure-activity relationships (SAR) for optimizing this compound’s pharmacokinetics?

  • Answer :

  • Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability by simulating interactions with lipid bilayers .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and hydrogen-bonding capacity to correlate structural features with ADME properties .
  • Docking Studies : Map binding poses to target enzymes (e.g., kinases) and identify substituents that enhance affinity while reducing off-target effects .

Q. How can in vivo toxicity studies be designed to evaluate this compound’s safety profile while maintaining scientific rigor?

  • Answer :

  • Dose Escalation : Use a split-plot design with staggered dosing in rodent models to assess acute vs. chronic toxicity .
  • Biomarker Monitoring : Track liver/kidney function markers (e.g., ALT, creatinine) and histopathological analysis of tissues post-mortem .
  • Control Groups : Include vehicle-only and reference compound groups to distinguish compound-specific effects from experimental artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.